

# An In-Depth Technical Guide to the Pharmacological Profile of Ro 18-5364

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Ro 18-5364** is a potent and selective inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump. As a member of the substituted benzimidazole class of compounds, it effectively suppresses gastric acid secretion. This technical guide provides a comprehensive overview of the pharmacological profile of **Ro 18-5364**, including its mechanism of action, quantitative potency, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of gastric acid inhibitors.

## **Core Pharmacological Profile**

**Ro 18-5364** is a potent inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. Its mechanism of action is shared with other proton pump inhibitors (PPIs) and involves its conversion to an active form in the acidic environment of the parietal cell canaliculi.

#### Chemical Identity:

• IUPAC Name: (5,7-dihydro-2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-5,5,7,7-tetramethylindeno[5,6-d]imidazol-6(1H)-one)[1]



 Prodrug: Ro 18-5362 (the sulfide form) is the less active prodrug that is converted to the active sulfoxide, Ro 18-5364.[2]

## **Mechanism of Action**

The inhibitory activity of **Ro 18-5364** is dependent on its acid-catalyzed conversion to a reactive tetracyclic sulfenamide. This transformation allows the molecule to form a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase. This irreversible binding inactivates the enzyme, thereby inhibiting the transport of H+ ions into the gastric lumen and reducing acid secretion. The potency of **Ro 18-5364**, like other benzimidazole PPIs, is directly correlated with its rate of acid-activation.

# **Quantitative Pharmacological Data**

The following table summarizes the in vitro potency of **Ro 18-5364** in inhibiting gastric acid secretion and H+/K+-ATPase activity.

| Parameter   | Value    | Species | Assay System   | Reference |
|-------------|----------|---------|--|-----------|
| IC50        | 0.034 μΜ | Rabbit  | Inhibition of [14C]- aminopyrine accumulation in isolated gastric glands |           |
| Apparent Ki | 0.1 μΜ   | Swine   | Inhibition of H+/K+-ATPase in gastric mucosal membranes                  | [3]       |

# **Signaling Pathway and Molecular Interactions**

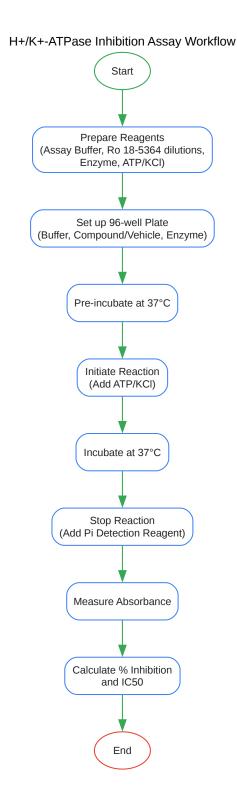
The following diagram illustrates the mechanism of action of **Ro 18-5364**, from its systemic absorption to the inhibition of the gastric proton pump.



# Mechanism of Action of Ro 18-5364 Systemic Circulation Ro 18-5364 (inactive prodrug) Diffusion Parietal Cell Ro 18-5364 (accumulates in acidic canaliculus) Protonation Acid-Catalyzed Conversion Tetracyclic Sulfenamide (active form) **Covalent Binding** K+ (Disulfide Bond) Exchanges H+/K+-ATPase (Proton Pump) Pumps H+

Gastric Lumen





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